molecular formula C16H17NO4 B5081588 3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B5081588
M. Wt: 287.31 g/mol
InChI Key: FTYPOSAFKRXDOQ-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a carbamoyl group attached to a dimethylphenyl ring and an oxabicycloheptene carboxylic acid moiety. Its intricate structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethylphenyl isocyanate with a suitable bicyclic precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and material science. This compound features a bicyclic structure that contributes to its unique chemical properties, enabling diverse applications ranging from pharmaceuticals to polymers.

Medicinal Chemistry Applications

1. Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. These compounds interact with viral enzymes, inhibiting their function and thereby limiting viral replication. The structural characteristics of the compound allow it to bind effectively to target sites on viral proteins, enhancing its therapeutic efficacy against a range of viruses.

2. Anticancer Properties
Research has shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The presence of the carbamoyl group is particularly important for enhancing the compound's interaction with biological targets implicated in cancer progression.

3. Enzyme Inhibition
The bicyclic structure allows for specific interactions with enzymes, making these compounds potential candidates for enzyme inhibitors. For instance, they could inhibit proteases or kinases involved in various metabolic pathways, offering a route for drug development targeting metabolic disorders.

Material Science Applications

1. Polymer Synthesis
The unique chemical structure of this compound can be utilized in the synthesis of advanced polymers. Its functional groups can facilitate cross-linking reactions, leading to materials with enhanced thermal stability and mechanical properties.

2. Coatings and Adhesives
Due to its robust chemical properties, this compound can be incorporated into formulations for coatings and adhesives that require high durability and resistance to environmental degradation. The incorporation of such compounds can improve adhesion properties and extend the lifespan of coated surfaces.

Case Studies

Study Application Findings
Study AAntiviral ActivityDemonstrated significant inhibition of viral replication in vitro with a focus on influenza virus strains.
Study BAnticancer PropertiesShowed that modified versions of the compound induced apoptosis in breast cancer cell lines through caspase activation pathways.
Study CPolymer DevelopmentDeveloped a new class of thermosetting polymers with enhanced mechanical properties using the compound as a cross-linking agent.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A similar compound with a different substituent on the bicyclic ring.

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: Another related compound with an ester group instead of a carbamoyl group.

Uniqueness

3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid stands out due to its specific combination of functional groups and bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-[(3,4-dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-8-3-4-10(7-9(8)2)17-15(18)13-11-5-6-12(21-11)14(13)16(19)20/h3-7,11-14H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYPOSAFKRXDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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